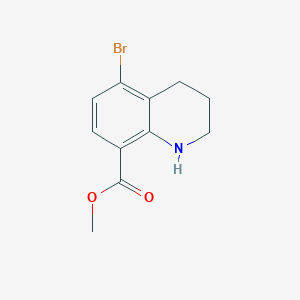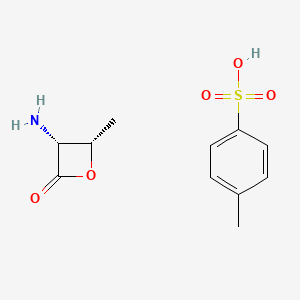
(3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate is a chemical compound with significant interest in various fields of scientific research. This compound is known for its unique structural properties, which include an oxetane ring, an amino group, and a sulfonate group. These features make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate typically involves the reaction of 3-amino-4-methyloxetan-2-one with 4-methylbenzenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonate ester. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, with additional steps such as recrystallization or distillation to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxetane ring can be reduced to form corresponding alcohols.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted sulfonate esters.
Scientific Research Applications
(3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate: A stereoisomer with similar structural features but different spatial arrangement.
(2S,3R)-3-Methylglutamate: An amino acid derivative with similar functional groups but different backbone structure.
Uniqueness
(3R,4S)-3-Amino-4-methyloxetan-2-one 4-methylbenzenesulfonate is unique due to its specific stereochemistry and the presence of both an oxetane ring and a sulfonate group
Properties
Molecular Formula |
C11H15NO5S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
(3R,4S)-3-amino-4-methyloxetan-2-one;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H7NO2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3(5)4(6)7-2/h2-5H,1H3,(H,8,9,10);2-3H,5H2,1H3/t;2-,3+/m.0/s1 |
InChI Key |
LIPLHVDXIYGFLG-LMLSDSMGSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C(=O)O1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC1C(C(=O)O1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


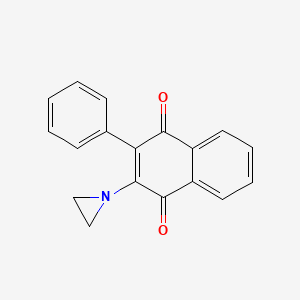

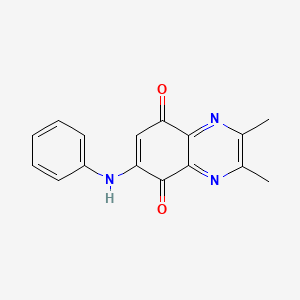
![3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11848471.png)
![1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11848475.png)
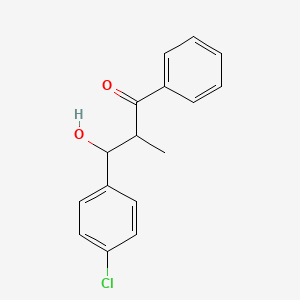
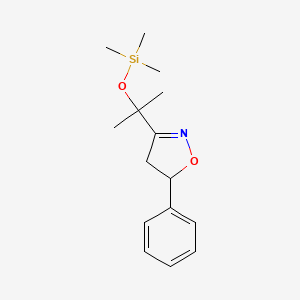
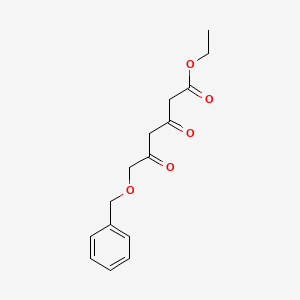
![1-Benzyl-3-methyl-9H-indeno[2,1-C]pyridine](/img/structure/B11848511.png)
![(3S)-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxylic acid](/img/structure/B11848519.png)

![Methyl 2-fluoro-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B11848525.png)

